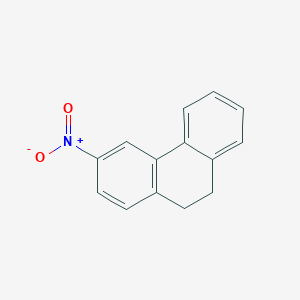

3-Nitro-9,10-dihydrophenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18264-83-0 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

3-nitro-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-4,7-9H,5-6H2 |

InChI Key |

MNKKMDDRNPXSSA-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-] |

Canonical SMILES |

C1CC2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-] |

Synonyms |

9,10-Dihydro-3-nitrophenanthrene |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 Nitro 9,10 Dihydrophenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all protons and carbons in the 3-Nitro-9,10-dihydrophenanthrene molecule can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region and a characteristic signal for the aliphatic protons. The presence of the electron-withdrawing nitro (-NO₂) group at the C-3 position significantly influences the chemical shifts of the protons on the substituted aromatic ring. Protons ortho and para to the nitro group are expected to be deshielded and shifted downfield compared to the unsubstituted 9,10-dihydrophenanthrene (B48381).

The aliphatic protons at C-9 and C-10, being equivalent, are anticipated to produce a single signal, likely a singlet or a narrow multiplet, in the upfield region around 2.9 ppm. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm. The proton at C-4, being ortho to the nitro group, is expected to be the most deshielded. The proton at C-2 will also be significantly deshielded. The coupling patterns (doublets, triplets, and multiplets) will be crucial for assigning the specific protons based on their neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~7.40 | d | ~8.0 |

| H-2 | ~8.10 | dd | ~8.0, 2.0 |

| H-4 | ~8.30 | d | ~2.0 |

| H-5 | ~7.80 | d | ~7.5 |

| H-6 | ~7.35 | t | ~7.5 |

| H-7 | ~7.30 | t | ~7.5 |

| H-8 | ~7.60 | d | ~7.5 |

Note: The predicted values are based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the spectrum of this compound, distinct signals are expected for each of the unique carbon atoms. The carbon atom attached to the nitro group (C-3) will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. The other aromatic carbons will also show shifts dependent on their position relative to the nitro group. The aliphatic carbons (C-9 and C-10) will appear at a much higher field compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~125.0 |

| C-2 | ~123.5 |

| C-3 | ~148.0 |

| C-4 | ~120.0 |

| C-4a | ~135.0 |

| C-4b | ~133.0 |

| C-5 | ~128.0 |

| C-6 | ~127.5 |

| C-7 | ~127.0 |

| C-8 | ~126.5 |

| C-8a | ~136.0 |

| C-9 | ~29.0 |

| C-10 | ~29.0 |

Note: The predicted values are based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum would reveal the correlations between coupled protons. For instance, it would show a cross-peak between H-1 and H-2, and between H-5, H-6, H-7, and H-8, confirming their connectivity within the respective aromatic rings.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, thereby confirming the assignments made from the one-dimensional spectra.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro group and the aromatic and aliphatic C-H bonds.

The most prominent features will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. uobasrah.edu.iq These are typically observed in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. uobasrah.edu.iq The presence of these two strong bands is a clear indicator of the nitro functional group.

Other significant absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the -CH₂-CH₂- bridge, expected just below 3000 cm⁻¹.

C=C aromatic ring stretching: A series of bands in the 1600-1450 cm⁻¹ region.

C-N stretching: Usually a weaker band in the 870-830 cm⁻¹ region.

Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted Infrared (IR) Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Asymmetric NO₂ Stretch | 1550-1490 | Strong |

| Symmetric NO₂ Stretch | 1355-1315 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

Note: The predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Computational chemistry provides a powerful means to predict the vibrational frequencies of molecules. By using methods such as Density Functional Theory (DFT), a theoretical IR spectrum of this compound can be calculated. This computed spectrum can then be compared with the experimental spectrum. This comparison aids in the detailed assignment of the observed absorption bands to specific vibrational modes of the molecule, providing a deeper and more confident interpretation of the experimental data. For instance, subtle shifts in vibrational frequencies due to the specific electronic environment of the molecule can be understood and rationalized through computational modeling.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS provides a precise mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₁₄H₁₁NO₂.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of nitroaromatic compounds and dihydrophenanthrene derivatives. The initial fragmentation would likely involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), followed by subsequent cleavages of the dihydro-aromatic system. The study of related nitro compounds by mass spectrometry suggests that the loss of the nitro group is a primary fragmentation step. nih.gov

General fragmentation pathways for nitroaromatic compounds often involve the loss of NO₂ followed by the elimination of CO. In the context of this compound, the following fragmentation patterns can be postulated:

Loss of the nitro group: The molecular ion [M]⁺• would readily lose the nitro group to form a [M-NO₂]⁺ ion.

Loss of the nitro group and ethene: A subsequent fragmentation could involve the loss of an ethene molecule from the dihydrophenanthrene core.

Formation of characteristic aromatic ions: Further fragmentation could lead to the formation of stable aromatic cations.

The fragmentation patterns of nitazene (B13437292) analogs, which are also nitro compounds, have been studied using advanced techniques like electron-activated dissociation (EAD) mass spectrometry. nih.gov While the specific fragmentation will differ, the general principles of charge distribution and bond cleavage influenced by the nitro group are relevant.

A hypothetical fragmentation pathway for this compound is presented in the table below.

| Ion | m/z (calculated) | Proposed Structure |

| [C₁₄H₁₁NO₂]⁺• | 225.0790 | Molecular Ion |

| [C₁₄H₁₁O]⁺ | 195.0810 | [M-NO]⁺ |

| [C₁₄H₁₁]⁺ | 179.0861 | [M-NO₂]⁺ |

| [C₁₃H₉]⁺ | 165.0704 | [M-NO₂-CH₂]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, the crystal structure of its isomer, 4-Nitro-9,10-dihydrophenanthrene, provides significant insights into the expected solid-state conformation and geometric parameters. nih.gov The analysis of this closely related structure allows for a detailed discussion of the likely molecular architecture.

The crystal structure of 4-Nitro-9,10-dihydrophenanthrene reveals that the molecule is not planar. nih.gov The two phenyl rings of the biphenyl (B1667301) skeleton are twisted with respect to each other, exhibiting a dihedral angle of 28.64 (8)°. nih.gov This non-planarity is a common feature in dihydrophenanthrene derivatives and is a consequence of the steric strain introduced by the saturated ethano bridge. nih.gov It is highly probable that this compound would adopt a similarly puckered conformation, with a significant dihedral angle between its phenyl rings. The nitro group at the 3-position is expected to be nearly coplanar with the aromatic ring to which it is attached to maximize resonance stabilization.

In 4-Nitro-9,10-dihydrophenanthrene, the bond lengths and angles are within the expected ranges for a nitrated aromatic system and a dihydrophenanthrene core. nih.gov Studies on other 9,10-dihydrophenanthrene derivatives have shown that the C(9)-C(10) bond length can be influenced by substituents. nih.gov For instance, in the parent 9,10-dihydrophenanthrene, this bond is elongated. nih.gov It is anticipated that in this compound, the aromatic C-C bond lengths would be typical of a benzene (B151609) ring, with some minor variations due to the electron-withdrawing nature of the nitro group. The C-N bond length of the nitro group is expected to be consistent with that observed in other nitroaromatic compounds. The geometry around the sp³ hybridized carbons of the dihydro bridge (C9 and C10) would be tetrahedral.

The table below presents expected bond lengths for this compound based on data from analogous structures.

| Bond | Expected Bond Length (Å) |

| C-N (nitro group) | ~1.47 |

| N-O (nitro group) | ~1.22 |

| C-C (aromatic) | ~1.39 |

| C-C (dihydro bridge) | ~1.54 |

| C-H (aromatic) | ~0.95 |

| C-H (dihydro bridge) | ~1.09 |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. The existence of a polymorphic form has been reported for the related compound 4-nitrophenanthrene. nih.gov Different polymorphic forms can arise from variations in intermolecular interactions, leading to different crystal packing arrangements.

The crystal packing of this compound would likely be influenced by a combination of van der Waals forces between the aromatic rings and dipole-dipole interactions involving the polar nitro groups. The non-planar shape of the molecule would also play a crucial role in determining how the molecules arrange themselves in the crystal lattice. Intermolecular hydrogen bonds are not expected to be a dominant feature in the absence of suitable donor groups. The packing arrangement can, in turn, influence the physical properties of the solid, such as its melting point and solubility.

Reactivity and Mechanistic Investigations of 3 Nitro 9,10 Dihydrophenanthrene

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a gateway to a wide array of further chemical modifications. The reduction of the nitro group on the 9,10-dihydrophenanthrene (B48381) scaffold is a key transformation, though it can be accompanied by changes in the core structure.

Catalytic Hydrogenation to Amino-9,10-dihydrophenanthrene Derivatives

The catalytic hydrogenation of aromatic nitro compounds to their corresponding amines is a widely utilized and efficient chemical process. nih.govresearchgate.net This transformation is typically achieved using molecular hydrogen (H₂) in the presence of a metal catalyst. A variety of catalytic systems have been developed for this purpose, employing both precious and non-precious metals.

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.govnih.gov For instance, a general procedure for such hydrogenations can be carried out in a glass vial charged with the nitro-tagged substrate, a solvent, and a catalytic amount (e.g., 2–3 mol%) of a solid-supported catalyst. nih.gov The reaction vessel is then subjected to a hydrogen atmosphere. The reduction of 3-nitro-9,10-dihydrophenanthrene to 3-amino-9,10-dihydrophenanthrene is expected to proceed under similar conditions. More recently, advanced catalytic systems, such as pyrolytically activated dinuclear Ni(II)-Ce(III) diimine complexes supported on silica, have been shown to be effective for the hydrogenation of various nitroarenes. nih.gov

The general reaction scheme for the catalytic hydrogenation is as follows:

Reaction conditions typically involve a catalyst (e.g., Pd/C, Pt/C, Raney Ni), a hydrogen source (e.g., H₂ gas), and a suitable solvent.

The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. researchgate.net Careful control of reaction conditions is crucial to ensure high selectivity for the desired amino derivative.

Concurrent Aromatization Pathways During Reduction

A significant consideration during the catalytic reduction of this compound is the potential for concurrent aromatization of the dihydrophenanthrene core to form a phenanthrene (B1679779) derivative. The dihydrophenanthrene system is susceptible to dehydrogenation, a reaction that can be facilitated by some hydrogenation catalysts, particularly at elevated temperatures. ou.edulscollege.ac.in

For example, studies on the related 9,10-dihydroanthracene (B76342) have shown that it can undergo dehydrogenation to anthracene (B1667546), and this process can be accelerated by materials like activated carbon, which is often used as a catalyst support. researchgate.neteurekaselect.com Similarly, catalysts used for dehydrogenation, such as those based on chromium(III) oxide, operate at high temperatures (e.g., 500 °C). lscollege.ac.in While the conditions for nitro group reduction are generally milder, the thermodynamic driving force towards the formation of the fully aromatic phenanthrene system can lead to its formation as a byproduct. This would result in the formation of 3-aminophenanthrene alongside or instead of 3-amino-9,10-dihydrophenanthrene.

Electrophilic and Nucleophilic Substitution Reactions on the Nitro-Dihydrophenanthrene Core

The aromatic rings of this compound are susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being dictated by the electronic properties of the nitro group and the dihydro-bridge.

In the case of electrophilic aromatic substitution , the nitro group is a strong deactivating and meta-directing group. Conversely, the alkyl portion of the dihydro-bridge acts as a weak activating, ortho- and para-directing group. Therefore, electrophilic attack is likely to be directed to positions on the ring that are not substituted with the nitro group, with the precise location influenced by the combined directing effects of the substituents. However, the strong deactivating nature of the nitro group generally makes electrophilic substitution on this system challenging. For the parent phenanthrene, electrophilic substitution preferentially occurs at the 9 and 10 positions; however, these positions are saturated in the dihydrophenanthrene system. quora.comquora.com

Nucleophilic aromatic substitution (SNAr) on the this compound core is a more favorable process, provided a suitable leaving group is present on the aromatic ring. The presence of a strongly electron-withdrawing nitro group is a prerequisite for activating an aromatic ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com For the substitution to occur, the nitro group must be positioned ortho or para to the leaving group to effectively stabilize this intermediate through resonance. libretexts.orgmasterorganicchemistry.com If a leaving group were present at the 2- or 4-position of the this compound ring, nucleophilic substitution would be highly facilitated.

Cycloaddition Reactions Involving Unsaturated Moieties of the Phenanthrene System

Cycloaddition reactions, such as the Diels-Alder reaction, typically involve a conjugated diene reacting with a dienophile. wikipedia.org In the case of polycyclic aromatic hydrocarbons, the central ring often acts as the diene. Anthracene, for example, readily undergoes Diels-Alder reactions across its 9 and 10 positions. chegg.com However, phenanthrene is known to be a poor diene in such reactions, a phenomenon explained by molecular orbital theory which shows that the HOMO of phenanthrene does not possess the appropriate symmetry for a facile reaction. stackexchange.com

For this compound, the aromatic rings are less likely to participate directly as dienes in a cycloaddition reaction under standard conditions due to their aromatic stability. However, it is conceivable that under certain conditions, an in-situ dehydrogenation to the corresponding nitrophenanthrene could occur, which might then potentially undergo a cycloaddition, although this would still be less favorable than for an anthracene derivative. More commonly, dihydrophenanthrene structures are themselves the products of cycloaddition reactions in synthetic methodologies. acs.orgacs.org

Dehydroamination Pathways from Related Amino-Dihydrophenanthrenes

The amino-dihydrophenanthrene derivatives, obtained from the reduction of their nitro counterparts, can undergo elimination reactions to form the fully aromatic phenanthrene system.

Thermolytic Dehydroamination Processes

Research has shown that 9-amino-9,10-dihydrophenanthrene and its N-alkylated derivatives undergo dehydroamination upon thermolysis at temperatures between 190-250 °C under non-basic conditions to exclusively yield phenanthrene. researchgate.net The mechanism is proposed to proceed via an intramolecular proton transfer from the C-10 position to the amino group, followed by the cleavage of the C-N bond. researchgate.net

The thermal reaction of related substituted amino-dihydrophenanthrenes also leads to aromatization. For instance, cis-9-t-butylamino-10-methoxy-9,10-dihydrophenanthrene yields both 9-methoxyphenanthrene (B1584355) and 9-t-butylaminophenanthrene upon heating. researchgate.net

| Reactant | Conditions | Products |

|---|---|---|

| 9-Alkylamino-9,10-dihydrophenanthrene | 190-250 °C | Phenanthrene |

| cis-9-t-Butylamino-10-methoxy-9,10-dihydrophenanthrene | Heat | 9-Methoxyphenanthrene and 9-t-Butylaminophenanthrene |

| 9-Amino-10-methoxy-9,10-dihydrophenanthrene | Heat | 9-Aminophenanthrene |

Intramolecular Proton Transfer Mechanisms

While direct experimental studies on the intramolecular proton transfer (IPT) mechanisms of this compound are not extensively documented in publicly available literature, a highly plausible mechanism can be inferred from studies on analogous nitro-substituted aromatic compounds. The most relevant of these is the phenomenon of "nitro-assisted proton transfer" (NAPT). acs.orgnih.gov This mechanism posits that the nitro group, typically an electron-withdrawing group, can act as an internal base to mediate the transfer of a proton from a suitable acidic site within the same molecule.

In the case of this compound, the potential for such a transfer would likely involve one of the benzylic protons on the dihydrophenanthrene ring. The process can be envisioned to proceed through a tautomeric equilibrium involving an aci-nitro intermediate. The initial step would be the transfer of a proton from a carbon atom adjacent to the aromatic ring to one of the oxygen atoms of the nitro group. This would result in the formation of an aci-nitro tautomer, which is a nitronic acid derivative.

The intramolecular proton transfer can be influenced by several factors, including the solvent environment and photoirradiation. For instance, in some nitro-substituted compounds, excited-state intramolecular proton transfer (ESIPT) is observed, where photoexcitation leads to a significant change in the acidity and basicity of different parts of the molecule, thereby promoting proton transfer. rsc.org

Theoretical and Computational Studies of Reaction Mechanisms

To rigorously investigate the intramolecular proton transfer and other reaction mechanisms of this compound, theoretical and computational chemistry methods are indispensable tools. These approaches allow for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the determination of the energetic feasibility of various mechanistic routes.

Transition State Analysis and Reaction Coordinate Determination

Computational methods, particularly Density Functional Theory (DFT), are powerful for locating and characterizing transition states in chemical reactions. For the proposed nitro-assisted proton transfer in this compound, DFT calculations would be employed to map out the potential energy surface connecting the ground state nitro compound with its aci-nitro tautomer.

The process involves identifying the minimum energy path for the proton transfer. The highest point along this path corresponds to the transition state. Frequency calculations are then performed to verify the nature of this stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion of the atoms along the reaction coordinate (e.g., the stretching of the C-H bond and the formation of the O-H bond).

The reaction coordinate itself is a geometric parameter that changes continuously along the reaction pathway. For the intramolecular proton transfer in this compound, the reaction coordinate could be defined as a combination of the C-H bond length being broken and the O-H bond length being formed. By systematically varying this coordinate and optimizing the geometry of the molecule at each step, a detailed picture of the structural changes during the reaction can be obtained.

Below is an illustrative data table showcasing the kind of geometric parameters that would be determined for the ground state, transition state, and the aci-nitro intermediate in a hypothetical DFT study.

| Parameter | Ground State (Nitro) | Transition State | aci-Nitro Intermediate |

| C-H Bond Length (Å) | 1.09 | 1.35 | - |

| O-H Bond Length (Å) | - | 1.20 | 0.98 |

| C-N Bond Length (Å) | 1.48 | 1.42 | 1.35 |

| N-O Bond Length (Å) | 1.22 | 1.28 | 1.36 (N-OH), 1.25 (N=O) |

| C-C-N Angle (°) | 119.5 | 118.0 | 117.2 |

| Imaginary Frequency (cm⁻¹) | - | -1500i | - |

Note: The data in this table is illustrative and based on typical values from computational studies of similar nitroaromatic compounds. It does not represent experimentally verified data for this compound.

Energetic Profiles of Reaction Pathways

For the intramolecular proton transfer in this compound, computational studies would calculate the relative energies of the starting material, the transition state for proton transfer, and the resulting aci-nitro tautomer. These calculations are typically performed at a high level of theory and with a large basis set to ensure accuracy.

An illustrative energetic profile for the nitro-assisted proton transfer is presented in the table below. The energies are typically given in kcal/mol or kJ/mol relative to the ground state reactant.

| Species | Relative Energy (kcal/mol) |

| This compound (Ground State) | 0.0 |

| Transition State for Proton Transfer | +35.2 |

| aci-Nitro Tautomer | +15.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies on reaction energetics. It is based on plausible energy differences for such transformations in related nitroaromatic systems.

These computational results would provide strong evidence for the feasibility of a nitro-assisted proton transfer mechanism. A significant activation barrier would suggest that the reaction is slow under normal conditions but might be accessible under photoirradiation or at elevated temperatures. The relative energy of the aci-nitro intermediate would indicate its stability and potential lifetime as a transient species.

Theoretical and Computational Chemistry of 3 Nitro 9,10 Dihydrophenanthrene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. researchgate.net For 3-Nitro-9,10-dihydrophenanthrene, DFT calculations are crucial for determining its most stable three-dimensional arrangement and understanding the electronic effects of the nitro group substituent.

Optimization of Molecular Conformations and Isomers

The 9,10-dihydrophenanthrene (B48381) skeleton is not planar. The two outer phenyl rings are twisted relative to each other, creating a dihedral angle. The introduction of a nitro group at the 3-position can influence the degree of this twisting.

Computational studies on related molecules, such as 4-nitro-9,10-dihydrophenanthrene, have shown that the molecule is distinctly non-planar, with a significant dihedral angle between the phenyl rings. nih.gov For 4-nitro-9,10-dihydrophenanthrene, the dihedral angle between the phenyl rings of the biphenyl (B1667301) skeleton has been determined to be 28.64 (8) degrees through crystal structure analysis. nih.gov It is expected that the 3-nitro isomer would also adopt a non-planar conformation.

The optimization of the molecular conformation of this compound using DFT would involve calculating the total energy for various possible spatial arrangements of the atoms. The conformation with the lowest calculated energy corresponds to the most stable structure. This process is critical for understanding the molecule's intrinsic shape and how it might interact with other molecules.

| Compound | Dihedral Angle Between Phenyl Rings | Planarity |

| 4-Nitro-9,10-dihydrophenanthrene | 28.64 (8)° nih.gov | Non-planar nih.gov |

| 4-Nitrophenanthrene (Molecule 1) | 10.34 (15)° nih.gov | Non-planar nih.gov |

| 4-Nitrophenanthrene (Molecule 2) | 11.75 (13)° nih.gov | Non-planar nih.gov |

Analysis of Nitro Group Orientation and its Influence on Molecular Planarity

DFT calculations can be used to determine the most stable orientation of the nitro group. This involves rotating the nitro group around the C-N bond and calculating the energy at each rotational angle. The lowest energy orientation will be the preferred one. The planarity of the nitro group with respect to the phenyl ring it is attached to influences the extent of electronic conjugation. A more planar arrangement allows for greater delocalization of electrons, which can impact the molecule's reactivity and spectroscopic properties.

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. These methods can provide valuable information about the electronic transitions that give rise to UV-Vis absorption spectra, as well as vibrational frequencies observed in Infrared (IR) and Raman spectra.

By calculating the excited states of the molecule, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is crucial for understanding the molecule's color and its potential applications in areas such as dyes and optical materials. Similarly, calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra, providing a detailed picture of the molecule's vibrational modes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org For this compound, FMO analysis provides insights into its electrophilic and nucleophilic character and its potential reactivity in various chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The nitro group, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and the LUMO compared to the unsubstituted 9,10-dihydrophenanthrene. The distribution of the HOMO and LUMO across the molecule is also of great interest. The HOMO is likely to be localized on the electron-rich aromatic rings, while the LUMO is expected to have significant contributions from the nitro group, making this region susceptible to nucleophilic attack.

| Molecular Orbital | Description | Significance for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability to donate electrons; regions of high HOMO density are susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the ability to accept electrons; regions of high LUMO density are susceptible to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for finding the minimum energy conformation, molecular dynamics (MD) simulations offer a way to explore the full range of accessible conformations of a molecule at a given temperature. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would reveal the dynamic behavior of the molecule, including the flexibility of the dihydrophenanthrene core and the rotation of the nitro group. This is particularly important for understanding how the molecule might behave in solution or in a biological environment, where it can adopt a range of conformations. The results of MD simulations can provide a more realistic picture of the molecule's behavior than static quantum chemical calculations alone. These simulations can help in understanding how the molecule's shape and electronic properties fluctuate over time, which can be crucial for predicting its interactions and reactivity.

Advanced Research Directions and Applications in Chemical Sciences

3-Nitro-9,10-dihydrophenanthrene as a Synthetic Precursor

The reactivity of the nitro group and the inherent aromatic structure of this compound position it as a key intermediate in the synthesis of more complex molecular architectures. Its utility spans the construction of larger polycyclic aromatic systems and the formation of novel heterocyclic compounds.

Building Blocks for Complex Polycyclic Aromatic Hydrocarbons

The transformation of the nitro group into an amino group is a fundamental step in leveraging this compound for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The resulting 3-Amino-9,10-dihydrophenanthrene serves as a versatile precursor that can undergo a variety of coupling reactions to extend the polycyclic system.

For instance, the amino group can be readily diazotized and subsequently converted to a range of other functional groups, or it can participate directly in reactions such as the Suzuki or Buchwald-Hartwig cross-coupling reactions. These transformations allow for the annulation of additional aromatic rings, leading to the formation of intricate and extended PAH structures. The general synthetic approach involves the initial nitration of 9,10-dihydrophenanthrene (B48381), followed by reduction of the nitro group to an amine, and subsequent elaboration into more complex PAHs. While specific examples for the 3-nitro isomer are not extensively documented in readily available literature, the synthetic strategies are well-established for related aromatic nitro compounds.

A general representation of this synthetic strategy is outlined below:

| Step | Reaction | Reactants | Product | Purpose |

| 1 | Nitration | 9,10-Dihydrophenanthrene, Nitrating agent (e.g., HNO₃/H₂SO₄) | This compound | Introduction of the nitro functional group. |

| 2 | Reduction | This compound, Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | 3-Amino-9,10-dihydrophenanthrene | Formation of the versatile amino precursor. |

| 3 | Coupling/Annulation | 3-Amino-9,10-dihydrophenanthrene, Various coupling partners | Extended Polycyclic Aromatic Hydrocarbons | Construction of larger, more complex PAH systems. |

Intermediates for Novel Heterocyclic Compounds

The amino derivative, 3-Amino-9,10-dihydrophenanthrene, is also a pivotal intermediate for the synthesis of novel heterocyclic compounds where the phenanthrene (B1679779) core is fused to a heterocyclic ring. The amino group provides a reactive handle for a variety of cyclization reactions.

For example, condensation reactions of 3-Amino-9,10-dihydrophenanthrene with dicarbonyl compounds or their equivalents can lead to the formation of phenanthro-fused nitrogen-containing heterocycles such as quinolines, quinoxalines, or phenazines. These heterocyclic systems are of significant interest due to their potential applications in medicinal chemistry, organic electronics, and as fluorescent probes. The specific reaction conditions and the choice of the cyclizing agent would determine the nature of the resulting heterocyclic ring.

Below is a table illustrating potential cyclization reactions:

| Heterocycle Type | Cyclization Reaction | Reactants with 3-Amino-9,10-dihydrophenanthrene |

| Phenanthro[3,2-b]quinoline | Skraup synthesis or Doebner-von Miller reaction | Glycerol, sulfuric acid, oxidizing agent |

| Phenanthro[3,2-g]quinoxaline | Condensation | α-Dicarbonyl compound (e.g., glyoxal) |

| Dibenzo[a,c]phenazine | Condensation with o-quinones | Phenanthrene-9,10-dione |

Investigation of this compound in Ligand Design for Coordination Chemistry

The presence of the nitro group, and more significantly, its reduced amino counterpart, on the 9,10-dihydrophenanthrene scaffold introduces potential coordination sites for metal ions. This opens avenues for the design of novel ligands for coordination chemistry, with potential applications in catalysis, sensing, and materials science.

Chelation Properties and Metal Complexation

While the nitro group itself is a relatively weak coordinator, the corresponding 3-amino-9,10-dihydrophenanthrene can act as a monodentate or potentially a bidentate ligand if another coordinating group is present in a suitable position. The nitrogen atom of the amino group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond.

The formation of stable chelate complexes would likely require the introduction of a second donor atom in close proximity to the amino group, for instance, at the 4-position of the phenanthrene ring. However, even as a monodentate ligand, 3-Amino-9,10-dihydrophenanthrene can form complexes with various transition metals. The stability and structure of these complexes would depend on the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. The study of the formation constants and the X-ray crystal structures of such complexes would provide valuable insights into their chelation properties.

Modulating Electronic Properties of Metal Centers

The electronic properties of the 3-Amino-9,10-dihydrophenanthrene ligand can significantly influence the electronic environment of a coordinated metal center. The amino group is an electron-donating group, which can increase the electron density on the metal. This, in turn, can affect the redox potential of the metal center, its catalytic activity, and its spectroscopic properties.

The extent of this electronic modulation can be fine-tuned by introducing other substituents on the phenanthrene ring. The electronic communication between the ligand and the metal can be studied using various spectroscopic techniques, such as UV-Vis and NMR spectroscopy, as well as electrochemical methods like cyclic voltammetry. Understanding how the ligand influences the metal center is crucial for the rational design of metal complexes with desired properties for specific applications. For instance, in catalytic applications, tuning the electronic properties of the metal center can enhance the catalytic efficiency and selectivity of a reaction.

Structure-Property Relationship Studies in Materials Science Applications

The unique combination of a polycyclic aromatic core and a polar nitro group makes this compound an interesting candidate for materials science research. The interplay between the molecular structure and the resulting bulk properties is a key area of investigation for developing new functional materials.

The presence of the electron-withdrawing nitro group and the electron-rich dihydrophenanthrene core creates a donor-acceptor (D-A) type structure within the molecule. Such D-A molecules are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This can lead to large Stokes shifts in fluorescence and sensitivity of the emission to the polarity of the environment, making them potential candidates for fluorescent probes and sensors.

Furthermore, the reduction of the nitro group to an amino group transforms the molecule into a potential building block for conductive polymers. The amino group can be polymerized, for instance, through oxidative polymerization, to form polymers with extended π-conjugation along the backbone. The incorporation of the phenanthrene unit into the polymer chain is expected to influence the polymer's electronic and optical properties, as well as its processability and thermal stability. paperpublications.orgresearchgate.netmit.eduijres.orgmdpi.com The study of the structure-property relationships in such polymers, including their conductivity, band gap, and morphology, is essential for their application in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The following table summarizes potential research directions and the properties to be investigated for materials based on this compound:

| Material Type | Research Direction | Key Properties to Investigate | Potential Applications |

| Donor-Acceptor Dyes | Synthesis of derivatives with varying donor/acceptor strengths. | Photophysical properties (absorption, emission, Stokes shift), solvatochromism, quantum yield. | Fluorescent probes, sensors, non-linear optics. |

| Conductive Polymers | Polymerization of 3-Amino-9,10-dihydrophenanthrene. | Electrical conductivity, electrochemical properties, thermal stability, morphology. | Organic electronics (OLEDs, OPVs), antistatic coatings. |

Design Principles for Optoelectronic Materials Components

Currently, there is a lack of specific published research focusing on the application of This compound in the design and fabrication of optoelectronic materials. While the broader class of polycyclic aromatic hydrocarbons is of interest in materials science for their electronic properties, dedicated studies on this particular nitro-substituted derivative for optoelectronic purposes are not available in the current scientific literature. The introduction of a nitro group can influence the electronic properties of aromatic systems, suggesting potential for future investigation in this area. nih.gov

Mechanistic Elucidation of Interactions with Biomolecules

While direct studies on This compound are limited, research on the broader class of 9,10-dihydrophenanthrene derivatives has provided significant insights into their interactions with biomolecules, particularly as enzyme inhibitors.

Binding Mode Analysis via Molecular Docking Simulations

Molecular docking simulations have been instrumental in elucidating the binding modes of 9,10-dihydrophenanthrene derivatives with various enzymes. A notable area of research has been their activity as inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), a critical enzyme in the viral replication cycle. espublisher.comnih.gov

Docking studies reveal that these compounds act as non-peptidomimetic and non-covalent inhibitors. nih.gov The simulations show that the 9,10-dihydrophenanthrene scaffold can fit into the substrate-binding pocket of the enzyme. The interactions are typically characterized by a combination of hydrogen bonds and hydrophobic interactions. rudn.ru For instance, molecular docking of potent inhibitors from this class has shown that specific amino acid residues within the active site of the 3CLpro enzyme are key to their binding. rudn.ru While these studies have not specifically modeled the 3-nitro derivative, the general binding mode of the dihydrophenanthrene core provides a foundational understanding. The presence of a nitro group at the 3-position could potentially introduce additional polar contacts or alter the electronic landscape of the molecule, thereby influencing its binding affinity and orientation within the active site.

Chemical Structure-Activity Relationship (SAR) Derivations for Inhibitory Effects on Enzymes

Structure-activity relationship (SAR) studies on 9,10-dihydrophenanthrene derivatives have been conducted to understand how different substituents on the core structure influence their enzyme inhibitory potency. These studies are crucial for the rational design of more effective inhibitors. Research on SARS-CoV-2 3CLpro inhibitors has yielded several key SAR insights for the 9,10-dihydrophenanthrene scaffold. nih.gov

Key findings from these SAR studies can be summarized as follows:

Substitution at the R¹ position: The nature of the substituent at this position is critical. Bulkier groups, such as cyclohexyl or a 4-bromophenyl group, have been shown to result in better inhibitory activities. nih.gov

Substitution at the R³ position: Modifications at this position also significantly impact activity. For example, the conversion of a pyridine (B92270) group to a quinoline (B57606) at this position was found to be favorable for inhibition. nih.gov

Phenyl group incorporation: The addition of a phenyl group at the pyridyl moiety was identified as being of significant importance for the inhibitory activity. nih.gov

A selection of 9,10-dihydrophenanthrene derivatives and their inhibitory activities against SARS-CoV-2 3CLpro are presented in the table below.

| Compound | IC₅₀ (μM) against SARS-CoV-2 3CLpro |

| Derivative C1 | 1.55 ± 0.21 |

| Derivative C2 | 1.81 ± 0.17 |

Table 1: Inhibitory activities of selected 9,10-dihydrophenanthrene derivatives against SARS-CoV-2 3CLpro. Data sourced from a study on non-peptidomimetic and non-covalent inhibitors. nih.gov

These findings indicate that the 9,10-dihydrophenanthrene framework is a promising scaffold for developing enzyme inhibitors. While these studies did not specifically include This compound , the established SAR provides a basis for predicting how the introduction of a nitro group at the 3-position might affect the biological activity. The electron-withdrawing nature and potential for hydrogen bonding of the nitro group could significantly alter the molecule's interaction with the enzyme's active site.

Q & A

Q. What are the primary synthetic routes for 3-nitro-9,10-dihydrophenanthrene, and how do experimental conditions affect yields?

- Methodological Answer : Synthesis often involves functionalization of the 9,10-dihydrophenanthrene core. Key steps include:

- Acetylation and Oxidation : Acetylation of 9,10-dihydrophenanthrene followed by dehydrogenation (e.g., with sulfur) and oxidation to introduce carboxyl groups (as seen in 2-phenanthrene carboxylic acid synthesis) .

- Electrophilic Nitration : Direct nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Reaction monitoring via TLC or HPLC is critical .

- Palladium-Assisted Cyclization : A novel 6π electrocyclic reaction using palladium catalysts to form the dihydrophenanthrene backbone, followed by nitro-group introduction .

Key Variables: Temperature, catalyst loading, and reaction time significantly impact yields (e.g., palladium methods achieve ~60–75% yield under optimized conditions) .

Q. How can this compound be isolated from natural sources, and what purification techniques are effective?

- Methodological Answer : While not directly reported in natural sources, structurally related dihydrophenanthrenes (e.g., 2,7-dihydroxy derivatives) are isolated from Juncus maritimus via:

- Extraction : Methanol or ethanol maceration followed by solvent partitioning (hexane/ethyl acetate).

- Chromatography : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate), followed by HPLC purification using C18 columns .

Challenges: Co-elution with nonpolar impurities; prep-TLC or recrystallization (e.g., using dichloromethane/methanol) improves purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regioselective nitration (e.g., shifts at C-3: δ ~8.2 ppm for aromatic protons; nitro-group deshielding effects). 2D NMR (COSY, HMBC) resolves substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 255.0895 for C₁₄H₁₁NO₂) .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., phenothiazine derivatives with nitro groups show planar aromatic systems and bond-length variations) .

Advanced Research Questions

Q. How does the nitro group influence the electronic and conformational properties of 9,10-dihydrophenanthrene?

- Methodological Answer :

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) reveal nitro-group electron-withdrawing effects, reducing HOMO-LUMO gaps (~3.2 eV vs. ~4.1 eV for unsubstituted analogs). This enhances electrophilic reactivity .

- UV-Vis Spectroscopy : Nitro substitution induces bathochromic shifts (λmax ~320 nm vs. ~280 nm for parent compound) due to extended conjugation .

- Cyclic Voltammetry : Nitro derivatives show reversible reduction peaks (E₁/₂ ~-1.2 V vs. Ag/AgCl), indicating potential redox-active applications .

Q. What strategies resolve contradictions in reaction outcomes during palladium-assisted synthesis?

- Methodological Answer : Discrepancies in yields or side products (e.g., over-oxidation) are addressed via:

- Catalyst Screening : Pd(OAc)₂ with ligands like PPh₃ improves regioselectivity vs. PdCl₂ .

- Additive Optimization : Use of Na₂CO₃ or Cs₂CO₃ minimizes acid-induced decomposition .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates (e.g., formaldehyde elimination byproducts) .

Q. How are fluorescence-based methods used to study this compound derivatives?

- Methodological Answer :

- Derivatization : Epoxide formation (e.g., 5,6-epoxide) via pH-controlled hypochlorite reactions (pH 8.6–8.8) introduces fluorophores .

- Fluorescence Quenching : Nitro groups reduce quantum yields (Φ ~0.05 vs. Φ ~0.3 for non-nitrated analogs), enabling sensor applications for electron-deficient analytes .

Q. What methodologies assess the biological activity of this compound derivatives?

- Methodological Answer :

- Antiproliferative Assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations (e.g., 8–20 µM for dihydrophenanthrenes from Juncus spp.) .

- DNA Intercalation Studies : Fluorescence displacement assays (ethidium bromide competition) and molecular docking (AutoDock Vina) evaluate binding affinity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.